Ortho-Nitro Positional Isomerism Confers Enhanced Cytotoxicity in MCF-7 Breast Cancer Cells Relative to the 4-Nitro Isomer
In vitro MTT assays comparing the 2-nitro isomer (target compound, CAS 941885-84-3) with the 4-nitro isomer (CAS 942010-88-0) against the MCF-7 breast adenocarcinoma cell line demonstrated that the 2-nitro derivative exhibits an IC₅₀ of 15 µM, whereas the 4-nitro isomer showed reduced potency (IC₅₀ > 30 µM) under identical assay conditions . The approximately >2-fold difference in potency is attributed to the ortho-nitro group's ability to engage in intramolecular hydrogen bonding with the amide N–H, stabilizing a conformation that favors target engagement. This represents a direct head-to-head comparison between positional isomers within the same scaffold family.
| Evidence Dimension | Cytotoxicity IC₅₀ against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM |
| Comparator Or Baseline | 4-nitro isomer (CAS 942010-88-0): IC₅₀ > 30 µM |
| Quantified Difference | >2-fold lower IC₅₀ for 2-nitro vs. 4-nitro isomer |
| Conditions | MTT assay; MCF-7 human breast adenocarcinoma cell line; 48 h exposure |
Why This Matters
For researchers selecting a dioxothiazolidylbenzamide scaffold for anticancer SAR studies, the 2-nitro isomer provides a superior potency starting point in MCF-7 cells compared to the 4-nitro analog, reducing the compound quantity needed for equivalent biological effect.
